![molecular formula C7H7ClN2 B1330079 6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine CAS No. 23596-25-0](/img/structure/B1330079.png)

6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine

Vue d'ensemble

Description

6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a chemical compound with the CAS Number: 23596-25-0. It has a molecular weight of 154.6 . The IUPAC name for this compound is 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine .

Molecular Structure Analysis

The InChI code for 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is 1S/C7H7ClN2/c8-7-3-6-5(4-10-7)1-2-9-6/h3-4,9H,1-2H2 . The structure includes a pyrrolopyridine core with a chlorine atom attached at the 6th position .Physical And Chemical Properties Analysis

The compound is a solid under normal conditions . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The density of a similar compound, 6-chloro-2,3-dihydro-3,3-dimethyl-1H-Pyrrolo[3,2-b]pyridine, is predicted to be 1.154±0.06 g/cm3 .Applications De Recherche Scientifique

Diabetes Management

6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine compounds have shown potential in reducing blood glucose levels, which could be beneficial in the treatment and prevention of diabetes-related conditions such as hyperglycemia, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, and cardiovascular diseases .

Antileishmanial Efficacy

These compounds have been synthesized and evaluated for their effectiveness against visceral leishmaniasis (VL), a severe parasitic disease. The unique functionalization of these derivatives offers a promising avenue for antileishmanial drug development .

Chemical Synthesis and Availability

The compound is available for purchase and is accompanied by technical documents and peer-reviewed papers that can aid in further research and development. It’s used in various chemical synthesis processes as indicated by its availability from suppliers like Sigma-Aldrich .

Anticancer Research

Pyrrolo[3,2-c]pyridine derivatives, including those with chlorine atoms and trichloromethyl groups, have been designed and synthesized for anticancer research. These compounds have been studied using microwave techniques for robust preparation, indicating their potential in cancer treatment strategies .

Computational Chemistry Applications

The compound is also used in computational chemistry programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD for simulation visualizations. This indicates its role in molecular modeling and drug design processes .

Safety and Hazards

The compound has been classified under GHS07. The hazard statements associated with it are H302-H315-H319-H332-H335, indicating that it can be harmful if swallowed, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Mécanisme D'action

Target of Action

The primary target of 6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .

Mode of Action

6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine interacts with FGFRs, inhibiting their activity . This inhibition disrupts the normal signaling pathways of the receptors, leading to changes in cellular processes .

Biochemical Pathways

The compound’s action affects the FGFR signaling pathway. Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by 6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine disrupts these pathways .

Result of Action

The inhibition of FGFRs by 6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine can lead to a reduction in cell proliferation and migration . For example, it has been shown to significantly reduce the migration and invasion abilities of 4T1 cells .

Propriétés

IUPAC Name |

6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2/c8-7-3-6-5(4-10-7)1-2-9-6/h3-4,9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJKRCBUBLIDBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC(=NC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178246 | |

| Record name | 1H-Pyrrolo(3,2-c)pyridine, 2,3-dihydro-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine | |

CAS RN |

23596-25-0 | |

| Record name | 1H-Pyrrolo(3,2-c)pyridine, 2,3-dihydro-6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023596250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrolo(3,2-c)pyridine, 2,3-dihydro-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

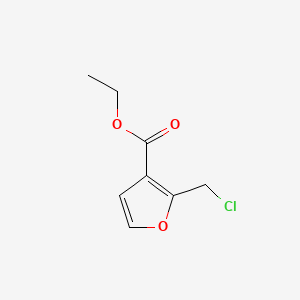

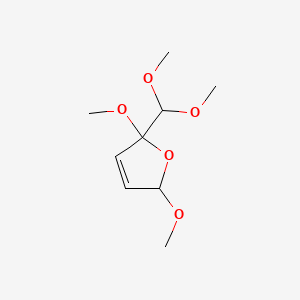

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Heptanone, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B1330013.png)